Beauveriolide I
概要
説明
Beauveriolide I is a naturally occurring cyclodepsipeptide isolated from the entomopathogenic fungus Beauveria bassiana. This compound has a unique structure characterized by a 13-membered ring containing three amino acids and a hydroxy acid component .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beauveriolide I involves the coupling of photoreactive amino acids with 3-hydroxy-4-methyloctanoic acid and a dipeptide, followed by macrolactamization . The photoreactive amino acids are prepared by reacting methyl ketones with liquid ammonia to form imine intermediates, which are then treated with hydroxylamine-O-sulfonic acid to produce diaziridines. Subsequent oxidation yields methyldiazirines . The final step involves the coupling of these photoreactive amino acids with the hydroxy acid and dipeptide, followed by macrolactamization to form beauveriolide analogues .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve fermentation processes using the Beauveria bassiana fungus, followed by extraction and purification of the compound. Advances in synthetic biology and fermentation technology may facilitate the large-scale production of this compound in the future.
化学反応の分析
Types of Reactions
Beauveriolide I undergoes various chemical reactions, including:
Oxidation: The oxidation of methyl ketones to form methyldiazirines.
Reduction: Reduction reactions may be involved in the synthesis of intermediate compounds.
Substitution: Substitution reactions are used to introduce photoreactive groups into the amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydroxylamine-O-sulfonic acid is used for the oxidation of imine intermediates to diaziridines.
Reducing Agents: Various reducing agents may be used in the synthesis of intermediate compounds.
Coupling Reagents: Coupling reagents are used to link the photoreactive amino acids with the hydroxy acid and dipeptide.
Major Products Formed
The major product formed from these reactions is this compound, along with its analogues, which exhibit similar biological activities .
科学的研究の応用
Beauveriolide I has several scientific research applications, including:
作用機序
Beauveriolide I exerts its effects by inhibiting the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in the synthesis of cholesteryl esters . By blocking ACAT activity, this compound reduces the formation of lipid droplets in macrophages, which is a key factor in the development of atherosclerosis . The compound’s mechanism of action involves binding to the active site of ACAT, thereby preventing the enzyme from catalyzing the esterification of cholesterol .
類似化合物との比較
Beauveriolide I is part of a series of cyclodepsipeptides that include beauveriolides II and III . These compounds share similar structures and biological activities but differ in their specific amino acid and hydroxy acid components . This compound is unique in its ability to selectively inhibit ACAT1, whereas beauveriolide III inhibits both ACAT1 and ACAT2 . This selectivity makes this compound a valuable tool for studying the role of ACAT1 in lipid metabolism and its potential as a therapeutic target for atherosclerosis .
List of Similar Compounds
- Beauveriolide II
- Beauveriolide III
- Other cyclodepsipeptides produced by Beauveria bassiana and related fungi
生物活性
Beauveriolide I is a cyclodepsipeptide derived from the fungus Beauveria sp., notable for its significant biological activities, particularly in the context of neurodegenerative diseases and lipid metabolism. This article synthesizes current research findings on the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound has a complex cyclic structure characterized by a series of amino acids and a lactone moiety. Its chemical formula is . Recent advancements in synthetic methodologies have enabled the production of this compound in homochiral forms, facilitating detailed biological studies .
Inhibition of Amyloid-β Secretion
this compound has been identified as a potent inhibitor of amyloid-β (Aβ) peptide secretion, which is crucial in the pathogenesis of Alzheimer's disease. Research indicates that this compound reduces Aβ 40 and Aβ 42 levels in vitro by approximately 25% and 10%, respectively, after four days of treatment at a concentration of 1 µM . The compound's mechanism involves inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme critical for cholesterol metabolism, which subsequently affects Aβ secretion .
Impact on Lipid Metabolism
The compound effectively inhibits lipid droplet formation in macrophages, showcasing its potential as an antiatherogenic agent. In primary mouse peritoneal macrophages, this compound demonstrated an IC50 value of 0.78 µM for cholesteryl ester synthesis inhibition . This selectivity suggests that this compound can modulate lipid metabolism without adversely affecting triacylglycerol or phospholipid synthesis.
Biological Activity Summary Table
Biological Activity | IC50 Value (µM) | Effect |
---|---|---|
Cholesteryl Ester Synthesis Inhibition | 0.78 | Significant reduction in lipid droplet accumulation |
ACAT Activity Inhibition (Mouse Macrophages) | 6.0 | Specific inhibition leading to reduced cholesterol esterification |
Aβ Secretion Reduction (Aβ 40) | ~25% after 4 days at 1 µM | Neuroprotective potential against Alzheimer's disease |
Aβ Secretion Reduction (Aβ 42) | ~10% after 4 days at 1 µM | Neuroprotective potential against Alzheimer's disease |
Case Studies
-
Neuroprotective Effects
In a study involving cellular models of Alzheimer's disease, this compound was shown to significantly reduce the secretion of Aβ peptides. This effect was dose-dependent and correlated with changes in intracellular cholesterol levels, indicating its potential role in managing neurodegenerative conditions . -
Antiatherogenic Activity
In vivo studies using LDL-receptor knockout mice demonstrated that this compound effectively reduced atherosclerotic plaque formation without significant side effects commonly associated with synthetic ACAT inhibitors . The compound's ability to inhibit cholesterol esterification processes was pivotal in this context.
特性
IUPAC Name |
(3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N3O5/c1-6-7-11-18(4)23-16-24(31)29-21(15-20-12-9-8-10-13-20)26(33)28-19(5)25(32)30-22(14-17(2)3)27(34)35-23/h8-10,12-13,17-19,21-23H,6-7,11,14-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t18-,19-,21-,22+,23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSLFHXTWGEITF-JIORRVSTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。